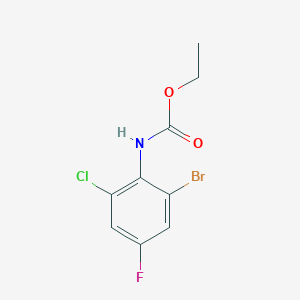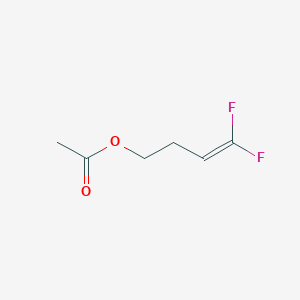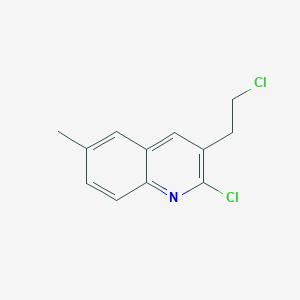
3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a 4-fluorophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired pyrrole derivative. The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrole ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activities.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Studied for its anti-corrosion properties.
3-Chloro-4-fluorophenylboronic acid: Used in various organic synthesis reactions.
Uniqueness: 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a fluorophenyl group with a pyrrole ring and a carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C11H8FNO2 |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-6,13H,(H,14,15) |
InChIキー |
JUTNJSGBNNHACU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(NC=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)


![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
